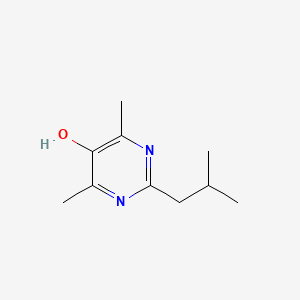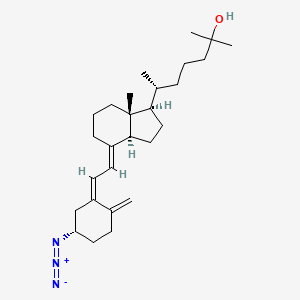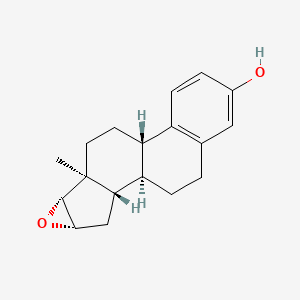![molecular formula C3H9O5P B1257118 [(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid](/img/structure/B1257118.png)
[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-dihydroxypropylphosphonic acid is a member of the class of phosphonic acids that is propylphosphonic acid substituted by hydroxy groups at positions 1 and 2 (the 1S,2S-stereoisomer). It is a member of phosphonic acids, a secondary alcohol and a glycol. It is a conjugate acid of a (1S,2S)-1,2-dihydroxypropylphosphonate(1-).
Scientific Research Applications
Synthesis and Material Science
- Synthesis of 1,2-diacyloxypropyl-3-phosphonates : This compound was synthesized and characterized, highlighting its potential in the field of chemistry and material science (Moschidis, 1985).
- Preparation of Phosphonic Acids : The compound serves as a building block for phosphonic acids, which have applications in a range of fields including biology and physics (Sevrain et al., 2017).
- New Polyurethane Ionomers : It has been used as a chain extender in the synthesis of polyurethane ionomers, showcasing its significance in polymer science (Kakati et al., 1991).
- Development of Hydrophosphonylation Methods : Research has been conducted to improve the synthesis of α-hydroxy phosphonates and phosphonic acids, crucial molecules in biological applications (Suyama et al., 2010).
Biological and Chemical Research
- Biosynthesis of Natural Products : The compound plays a role in the biosynthesis of certain natural products, indicating its importance in biochemical pathways (Shao et al., 2008).
- Polymer Research : It has been utilized in the ring-opening polymerization for the creation of linear poly(phosphonate)s, demonstrating its role in advanced polymer research (Bauer et al., 2018).
- Enzyme Substrate Activity Studies : The compound has been examined as a substrate for specific enzymes, contributing to our understanding of biochemical processes (Cheng et al., 1974).
- Crystal Engineering : Its derivatives have been used in crystal engineering, forming hydrogen-bonding networks, which is significant in material chemistry (Kong et al., 2005).
Nanotechnology and Hybrid Materials
- Nanomaterial Synthesis : Phosphonic acids, including this compound, are instrumental in the synthesis of nanomaterials and controlling surface/interface properties in hybrid materials (Guerrero et al., 2013).
- Surface-initiated Polymerization for Hybrid Capacitors : It has been used in the surface-initiated polymerization for the development of hybrid dielectric capacitors, demonstrating its application in the field of energy storage (Paniagua et al., 2014).
properties
Product Name |
[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid |
|---|---|
Molecular Formula |
C3H9O5P |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
[(1S,2S)-1,2-dihydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)/t2-,3-/m0/s1 |
InChI Key |
MXMXXUIOCREOTJ-HRFVKAFMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](O)P(=O)(O)O)O |
Canonical SMILES |
CC(C(O)P(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



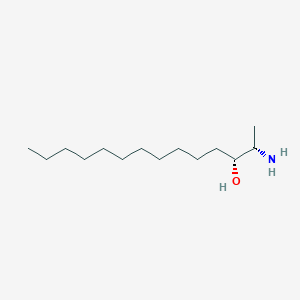


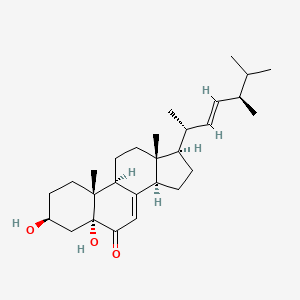
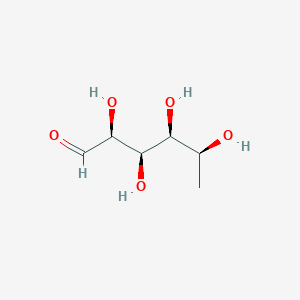
![2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1257046.png)



![Thieno[3,4-B]pyrazine](/img/structure/B1257052.png)

